5-Chloro-2-hydroxy-3-nitrobenzonitrile
Description
5-Chloro-2-hydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3ClN2O3 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group on the benzene ring
Properties
CAS No. |
88310-62-7 |
|---|---|
Molecular Formula |
C7H3ClN2O3 |
Molecular Weight |
198.56 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H |
InChI Key |
YPZASGUTWBNWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzonitrile typically involves the nitration of 5-chloro-2-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Chloro-2-hydroxy-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-3-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.
5-Chloro-2-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.
2-Hydroxy-5-nitrobenzonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions .
Biological Activity
5-Chloro-2-hydroxy-3-nitrobenzonitrile (C_7H_4ClN_3O_3) is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by the presence of a hydroxyl group, a nitro group, and a cyano group, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position. The cyano group is attached to the benzene ring, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial and antifungal activities. The presence of hydroxyl and nitro groups is believed to enhance interactions with biological targets, leading to cytotoxic effects against various pathogens. For instance, studies have shown that derivatives of nitrobenzenes can inhibit bacterial growth by interfering with cell wall synthesis.
Enzyme Inhibition
The compound serves as a precursor for synthesizing bioactive molecules that can inhibit specific enzymes. For example, the reduction product of this compound, 5-chloro-2-aminobenzonitrile, has been identified as an inhibitor of enzymes involved in bacterial cell wall synthesis. This suggests potential applications in developing antibacterial agents.
Antimalarial Activity
In addition to its antimicrobial properties, this compound has been noted as an intermediate in the synthesis of pharmaceuticals with antimalarial properties. The compound's ability to form various derivatives may lead to new therapeutic agents targeting malaria.
The mechanism by which this compound exerts its biological effects primarily involves its transformation into bioactive metabolites. These metabolites can interact with specific molecular targets such as enzymes or receptors, leading to desired pharmacological effects. For instance:
- Enzyme Inhibition : The compound can undergo reduction to form active derivatives that inhibit enzymes critical for bacterial survival.
- Receptor Interaction : The structural features allow it to bind to various biological receptors, potentially modulating their activity.
Synthesis Routes
The synthesis of this compound typically involves several chemical reactions that introduce functional groups onto the benzene ring. Key synthetic routes include:
- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
- Chlorination : Selective chlorination at the desired position on the benzene ring.
- Hydroxylation : Hydroxylation can be achieved through various methods including direct hydroxylation or via intermediate compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
